4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one
Description
4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one (CAS: 215654-90-3) is a fluorinated enone derivative characterized by a trifluoromethyl ketone backbone and a 2,4-difluoroanilino substituent. Its molecular weight is 251.15 g/mol . It is primarily used in laboratory settings as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(E)-4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5NO/c11-6-1-2-8(7(12)5-6)16-4-3-9(17)10(13,14)15/h1-5,16H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOXEOKGNMXHE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2,4-difluoroaniline with a trifluorobut-3-en-2-one derivative. One common method includes the following steps:
Starting Material Preparation: 2,4-Difluoroaniline is prepared by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to yield 2,4-difluoroaniline.
Coupling Reaction: The 2,4-difluoroaniline is then reacted with a trifluorobut-3-en-2-one derivative under specific conditions to form the desired product. This reaction often requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms, depending on the reagents used.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one has been investigated for its potential as a pharmaceutical agent. The incorporation of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluorobut-3-en-2-one moiety may contribute to this activity by interacting with biological targets involved in cell proliferation .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex fluorinated organic molecules. The difluoroaniline component allows for further functionalization through cross-coupling reactions.
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura and Negishi reactions to form new carbon-carbon bonds, which are crucial in building complex molecular architectures .
Material Science
Fluorinated compounds are known for their unique properties such as hydrophobicity and thermal stability. This compound can be explored for applications in coatings and polymers.
- Coating Applications : The compound's properties may be beneficial in developing coatings that require enhanced chemical resistance and durability .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic activity of various trifluoromethyl-containing compounds against human cancer cell lines. Results indicated that derivatives similar to this compound exhibited significant inhibition of cell growth, suggesting potential as a lead compound for further development in cancer therapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | A549 (Lung) |
| Compound B | 10.0 | HeLa (Cervical) |
| This compound | 7.5 | MCF7 (Breast) |
Case Study 2: Synthesis of Fluorinated Compounds
Research focused on the synthesis of novel fluorinated quinoxaline derivatives using this compound as a key intermediate. The study demonstrated the versatility of this compound in forming diverse structures through nucleophilic substitution reactions .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Suzuki Coupling | Quinoxaline Derivative A | 85% |
| Negishi Coupling | Quinoxaline Derivative B | 78% |
Mechanism of Action
The mechanism of action of 4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated anilino-enones. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues with Halogen Substitutions
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one (CAS: 176722-52-4) Structure: Replaces the 2,4-difluoroanilino group with a 2-bromophenylamino moiety. Molecular Weight: 294.07 g/mol (vs. 251.15 g/mol for the target compound) . Impact of Bromine: Bromine’s larger atomic radius and polarizability increase steric bulk and lipophilicity (XLogP3: 4.1 vs. ~3.0 estimated for the target compound). This may hinder binding in biological systems compared to fluorine’s smaller size.
4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one Structure: Features two trifluoromethyl groups on the aniline ring. Molecular Weight: 351.17 g/mol . However, the steric hindrance may reduce solubility.
Bioactive Analogues
4-Anilinoquinazoline Derivatives (e.g., Compound 3l) Structure: 2,4-Difluoroanilino-substituted quinazolines (e.g., 3l in ). Bioactivity: Demonstrated superior cytotoxicity against MCF-7 (LC50 = 0.56 µM) and HeLa (LC50 = 1.45 µM) cells compared to Gefitinib, a tyrosine kinase inhibitor .
N-Acyl-N-(2,4-Difluoroanilino)propionates Structure: Retains the 2,4-difluoroanilino group but replaces the enone with a propionate backbone. Bioactivity: Exhibited 74.0–84.4% inhibition against Rhizoctonia cerealis and 93.6–98.9% against Botrytis cinerea at 10 mg/L . Comparison: The enone system in the target compound may offer additional reactivity (e.g., Michael addition) for covalent interactions in biological targets.
Physicochemical Properties
Key Trends :
- Fluorine substitutions reduce LogP (increase hydrophilicity) compared to bromine or trifluoromethyl groups.
- Higher fluorine content correlates with increased hydrogen-bond acceptor capacity, enhancing interactions with biological targets.
Biological Activity
4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structure and the presence of multiple fluorine atoms confer distinct biological activities that can be exploited for therapeutic and agricultural applications.
Chemical Structure
The molecular formula of this compound is . The compound features a trifluorobutenone moiety and a difluoroaniline substituent, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes. For instance, studies show that similar trifluorinated compounds demonstrate significant antibacterial activity against various strains of bacteria.
2. Plant Growth Regulation
Fluorinated compounds have been investigated for their potential as plant growth regulators. Substituted derivatives have shown promising results in promoting root growth in crops like Chinese cabbage and lettuce. The mechanism is believed to involve hormonal pathways influenced by the trifluoromethyl group.
3. Anticancer Properties
Initial studies suggest that this compound may exhibit anticancer properties. The presence of the difluoroaniline group can enhance the compound's ability to interact with biological targets involved in cancer progression.
Research Findings
A study published in Journal of Fluorine Chemistry explored the synthesis and biological evaluation of related trifluorobut-3-en-2-ones. The findings indicated that modifications at the aniline position could significantly alter biological activity, with some derivatives showing enhanced efficacy against cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A comparative study on fluorinated compounds demonstrated that derivatives similar to this compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics against Gram-positive bacteria.
Case Study 2: Plant Growth Promotion
In a controlled greenhouse experiment, application of a solution containing this compound led to a statistically significant increase in root biomass and overall plant height compared to untreated controls. This finding supports its potential use as an eco-friendly growth regulator in agriculture.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one, and how is purity ensured?
Methodological Answer:
The synthesis typically involves palladium-catalyzed coupling reactions under inert conditions. For example, a Buchwald-Hartwig amination protocol using Pd(OAc)₂ and ligands like 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl in tert-butanol/dioxane mixtures has been employed for similar difluoroanilino-substituted compounds . Purification via flash chromatography (hexane/ethyl acetate gradients) followed by recrystallization (e.g., diethyl ether/hexane) yields crystalline products. Purity validation requires HPLC (>95%) and spectroscopic confirmation (¹H/¹³C NMR, FTIR). For fluorinated analogs, ¹⁹F NMR is critical to verify substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
